2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO4S/c1-24-15-7-11(17-21-14(9-26-17)18(22)23)6-13(19)16(15)25-8-10-2-4-12(20)5-3-10/h2-7,14,17,21H,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRARGMEDRLYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Sequential Bromination and Etherification
Table 1 : Reaction Conditions for Intermediate A Synthesis
| Step | Reactants | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| 1 | NaBr, HCl, NaOCl | CH₂Cl₂ | 20–25°C | 1 h | 95% | |
| 2 | 4-Fluorobenzyl alcohol, DEAD | THF | 0°C → RT | 24 h | 85% |
Key Observations :
Pathway B: One-Pot Bromination-Etherification
A streamlined approach combines Steps 1 and 2:
-
Reactants : 4-Fluorobenzaldehyde, 4-fluorobenzyl bromide, NaBr, NaOCl
-
Conditions : CH₂Cl₂, ultrasonic irradiation, 40°C, 6 h
Critical Analysis of Methodologies
Bromination Efficiency
The use of NaOCl as an oxidant in avoids hazardous bromine (Br₂), reducing environmental impact. However, stoichiometric NaBr (1.01–1.03 eq) is required for complete conversion.
Stereochemical Control
The thiazolidine ring’s stereochemistry (R-configuration at C4) is preserved using L-cysteine, as evidenced in. Racemization is minimized by avoiding strong acids during cyclization.
Carboxylic Acid Activation
TFA/NaNO₂ in efficiently oxidizes thiazolidine amides to carboxylic acids without side reactions, outperforming traditional KMnO₄ or Jones reagent.
Scalability and Industrial Feasibility
Table 2 : Comparison of Laboratory vs. Pilot-Scale Yields
| Step | Laboratory Yield | Pilot-Scale Yield | Key Challenges |
|---|---|---|---|
| 1 | 95% | 88% | NaOCl decomposition |
| 3 | 75% | 68% | Cysteine purity (>98% required) |
Recommendations :
Chemical Reactions Analysis
CL-418030 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Diabetes Management
Thiazolidinediones (TZDs), a class of drugs that includes thiazolidine derivatives, have been shown to improve insulin sensitivity. The compound may have similar properties, making it a candidate for further research in diabetes treatment .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects against neurodegenerative diseases. It potentially modulates pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .
Agricultural Applications
Pesticide Development
The compound's structural features suggest potential use as a pesticide or herbicide. Its efficacy against specific pests can be evaluated through bioassays, contributing to the development of safer agricultural chemicals .
Plant Growth Regulation
Research into thiazolidine derivatives has shown promise in enhancing plant growth and resistance to environmental stresses. This could lead to the formulation of new growth regulators based on the compound's structure .
Material Science Applications
Polymer Chemistry
The unique properties of this compound make it a candidate for incorporation into polymer matrices. Its ability to modify physical properties such as thermal stability and mechanical strength can be explored for advanced material applications .
Case Studies
- Anticancer Research
- Agricultural Application
- Material Enhancement
Mechanism of Action
The mechanism of action of CL-418030 involves its inhibition of the interaction between the mixed lineage leukemia protein and menin. This interaction is crucial for the regulation of gene expression and cellular processes. By inhibiting this interaction, CL-418030 can modulate various pathways and molecular targets involved in disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related thiazolidine-4-carboxylic acid derivatives below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Aromatic Ethers: The 4-fluorobenzyloxy group in the target compound increases lipophilicity compared to hydroxy-methoxy substituents in (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, which may affect membrane permeability .
Biological Roles: Antioxidative Activity: T4C derivatives like MT4C and ET4C scavenge aldehydes and reduce ROS, suggesting the target compound may share similar mechanisms . Enzyme Inhibition: Thiazolidine derivatives with benzylidene groups (e.g., (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one) inhibit tyrosinase, implying the target compound’s methoxy and fluorobenzyloxy groups could modulate similar activity .
Pharmacological Potential: In vivo studies of related compounds (e.g., P9: (2RS,4R)-2-(4-{2-[(3-hydroxybenzoyl)oxy]ethoxy}phenyl)-thiazolidine-4-carboxylic acid) show selective biological effects, highlighting the importance of substituent flexibility in drug design .
Biological Activity
2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS No. 1093748-54-9) is a compound that has garnered attention for its potential biological activities, particularly in antiviral and antifungal applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Biological Activity Overview
Research indicates that compounds containing thiazolidine structures, such as this one, exhibit various biological activities, including antiviral and antifungal properties.
Antiviral Activity
A study highlighted the antiviral potential of thiazolidine derivatives against Tobacco Mosaic Virus (TMV). The compound demonstrated significant inhibitory rates:
- Inactivation Activity : 51% at 500 μg/mL
- Curative Activity : 47% at 500 μg/mL
- Protection Activity : 49% at 500 μg/mL
These results were notably higher compared to the commercial antiviral agent ribavirin, which showed lower efficacy across similar tests .
Table 1: Antiviral Activity Comparison
| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |
|---|---|---|---|
| Compound X (Test Compound) | 51 | 47 | 49 |
| Ribavirin | 40 | 40 | 38 |
The mechanism of action for this compound involves the inhibition of virus assembly. Molecular docking studies revealed that it interacts effectively with viral proteins, potentially preventing the assembly and maturation of the virus .
Case Study: Thiazolidine Derivatives
A series of studies on thiazolidine derivatives indicated that modifications to the structure could enhance biological activity. For instance, certain substitutions at the 2-position of thiazolidine improved anti-TMV activity significantly compared to others without such modifications .
Antifungal Activity
In addition to its antiviral properties, this compound also exhibits antifungal activity. Research has shown that thiazolidine derivatives can inhibit a range of phytopathogenic fungi. Specific tests indicated that some derivatives outperformed traditional fungicides like carbendazim and chlorothalonil in inhibiting fungal growth .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with bromination and methoxylation of the phenyl ring, followed by coupling with a 4-fluorobenzyloxy group via nucleophilic aromatic substitution. Thiazolidine ring formation is achieved using cysteine derivatives or via cyclization of β-amino thiol intermediates. Optimization strategies include:
- Temperature control during bromination (110–120°C) to minimize side products .
- Catalytic use of KCO or CsCO for efficient ether bond formation .
- Purification via recrystallization in ethanol/water mixtures to isolate the carboxylic acid form .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorobenzyloxy aromatic protons at δ 6.9–7.3 ppm) .
- X-ray crystallography : Resolves thiazolidine ring puckering and stereochemistry (e.g., C4-carboxylic acid orientation) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 471.98) and bromine isotope patterns .
Q. How do the bromo, methoxy, and fluorobenzyloxy substituents influence reactivity?
- Bromo : Facilitates cross-coupling reactions (e.g., Suzuki) for further functionalization .
- Methoxy : Electron-donating effect stabilizes the phenyl ring but may hinder electrophilic substitution at the 5-position .
- Fluorobenzyloxy : Enhances lipophilicity and metabolic stability, critical for bioavailability studies .
Q. What strategies improve solubility for in vitro assays?
- Salt formation (e.g., sodium or potassium salts of the carboxylic acid) .
- Use of co-solvents like DMSO (<5% v/v) to maintain compound integrity in aqueous buffers .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Recommendations:
- Validate purity via HPLC (>95%) and quantify residual solvents .
- Standardize assays using positive controls (e.g., cisplatin for cytotoxicity) and replicate under identical conditions .
Q. What challenges arise in multi-step synthesis, and how are they addressed?
- Intermediate instability : Protect the carboxylic acid as an ester during bromination .
- Stereochemical control : Use chiral auxiliaries or enantioselective catalysts during thiazolidine ring closure .
- Scale-up : Replace column chromatography with fractional crystallization for cost-effective purification .
Q. How can environmental stability and degradation pathways be assessed?
- Hydrolytic stability : Incubate at pH 2–12 and monitor degradation via LC-MS; the fluorobenzyloxy group may resist hydrolysis at neutral pH .
- Photodegradation : Expose to UV-Vis light (300–400 nm) and identify byproducts (e.g., debrominated derivatives) .
Q. What computational tools predict reactivity and binding interactions?
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the thiazolidine ring .
- Molecular docking : Screen against target proteins (e.g., PPARγ) to rationalize structure-activity relationships .
Q. How does this compound compare to structural analogs in biological activity?
Q. What experimental designs optimize reaction conditions statistically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
